

Application Notes and Protocols for Sulfo-Cy5 Amine in Flow Cytometry

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555889

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Introduction

Sulfo-Cy5 amine is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine family. Its exceptional brightness and emission in the far-red spectrum (excitation/emission maxima ~650/670 nm) make it an ideal candidate for flow cytometry applications. The far-red emission minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio. The amine-reactive N-hydroxysuccinimidyl (NHS) ester group of Sulfo-Cy5 readily forms stable covalent amide bonds with primary amino groups on proteins, such as the ϵ -amino group of lysine residues.[1][2][3] This property allows for the straightforward labeling of antibodies and other proteins for subsequent use in various fluorescence-based assays, including flow cytometry.[4] These application notes provide detailed protocols for the conjugation of **Sulfo-Cy5 amine** to antibodies and their subsequent use in both cell surface and intracellular flow cytometry staining.

Data Presentation

Table 1: Recommended Parameters for Antibody Labeling with Sulfo-Cy5 Amine

Parameter	Recommended Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[5][6]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5	Amine-free buffer is crucial to prevent competition with the dye.[3][7]
Molar Excess of Dye	5:1 to 20:1 (Dye:Antibody)	This should be optimized for each specific antibody to achieve the desired degree of labeling.[7][8]
Reaction Time	1 hour	Incubation should be at room temperature with continuous stirring.[5][9]
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5	Stops the labeling reaction by consuming unreacted dye.[7][9]

Table 2: Typical Parameters for Flow Cytometry Staining

Parameter	Cell Surface Staining	Intracellular Staining
Cell Concentration	1 x 10 ⁶ cells/100 µL	1 x 10 ⁶ cells/100 µL
Labeled Antibody Conc.	0.5 - 10 µg/mL (optimize)	0.5 - 10 µg/mL (optimize)
Incubation Time	20 - 30 minutes at 4°C	30 - 60 minutes at room temperature
Fixation	Optional (e.g., 1-4% PFA)	Required (e.g., 1-4% PFA)[10][11]
Permeabilization	Not required	Required (e.g., 0.1% Triton X-100 or Saponin)[10][11]
Wash Buffer	PBS with 0.5% BSA and 0.05% Sodium Azide	Permeabilization Buffer

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cy5 Amine

This protocol details the procedure for conjugating Sulfo-Cy5 NHS ester to an antibody.

Materials:

- Antibody of interest (free of amine-containing stabilizers like BSA or glycine)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.^[5] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS, and then the buffer should be exchanged for the Reaction Buffer.
- Dye Preparation:
 - Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.^[9]
- Conjugation Reaction:

- While gently stirring the antibody solution, slowly add the calculated volume of the Sulfo-Cy5 stock solution. The volume added should correspond to the desired molar excess of the dye.[\[5\]](#)
- Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.[\[5\]](#)
[\[9\]](#)
- Quenching:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[\[7\]](#)
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[7\]](#)
 - The labeled antibody will elute first. Collect the colored fractions.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients to determine the DOL (moles of dye per mole of antibody).[\[8\]](#)[\[12\]](#)

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the use of a Sulfo-Cy5-labeled antibody for the detection of cell surface antigens.

Materials:

- Single-cell suspension

- Sulfo-Cy5 labeled antibody
- Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[13]
- Fc receptor blocking reagent (optional)[13][14]

Procedure:

- Sample Preparation:
 - Prepare a single-cell suspension and adjust the concentration to 1×10^6 cells/mL in ice-cold Cell Staining Buffer.[13]
- Fc Receptor Blocking (Optional):
 - To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[13][14]
- Staining:
 - Add the predetermined optimal concentration of the Sulfo-Cy5 labeled antibody to 100 μ L of the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice by adding 2 mL of Cell Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[13][14]
- Data Acquisition:
 - Resuspend the cells in 200-500 μ L of Cell Staining Buffer and analyze on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).[13]

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens using a Sulfo-Cy5-labeled antibody.

Materials:

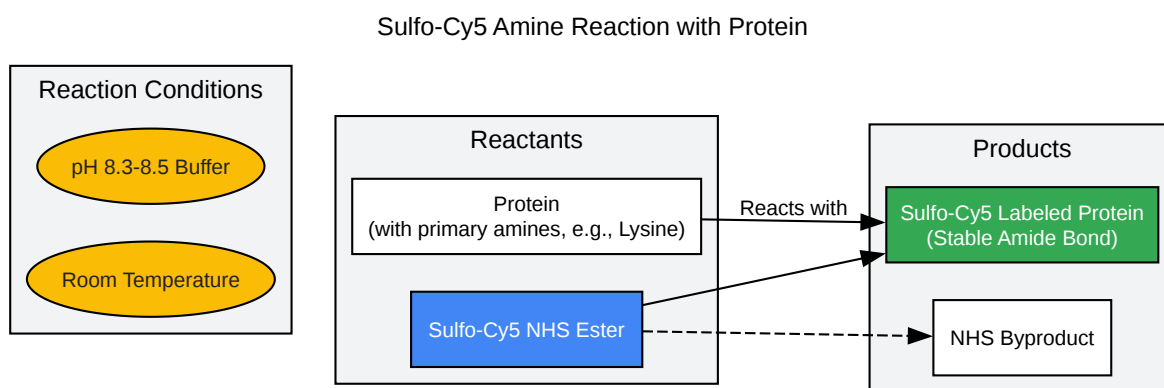
- Single-cell suspension
- Sulfo-Cy5 labeled antibody
- Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS.[\[11\]](#)
- Permeabilization Buffer: 0.1% Saponin or Triton X-100 in Cell Staining Buffer.[\[11\]](#)
- Cell Staining Buffer

Procedure:

- Cell Surface Staining (Optional):
 - If also staining for surface markers, perform the cell surface staining protocol first.
- Fixation:
 - Wash the cells once with PBS.
 - Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.[\[15\]](#)
- Washing:
 - Wash the cells twice with Cell Staining Buffer.
- Permeabilization and Staining:
 - Resuspend the fixed cells in 100 μ L of Permeabilization Buffer.
 - Add the optimal concentration of the Sulfo-Cy5 labeled antibody.
 - Incubate for 30-60 minutes at room temperature in the dark.[\[10\]](#)
- Washing:

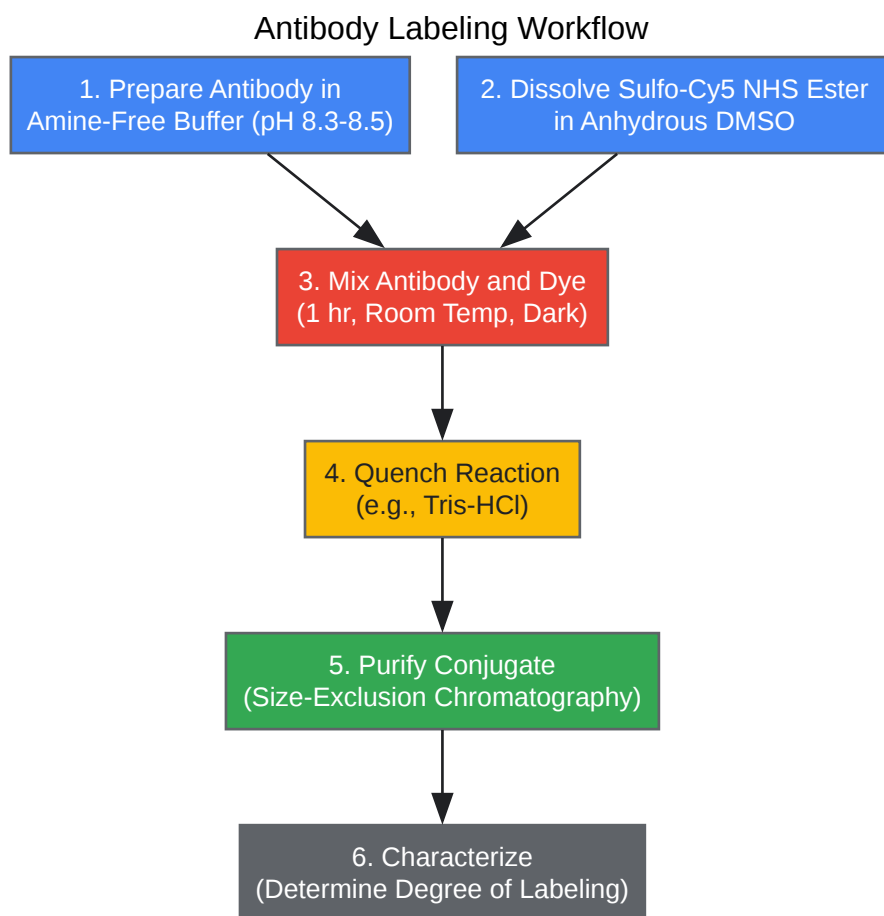
- Wash the cells twice with Permeabilization Buffer.
- Data Acquisition:
 - Resuspend the cells in Cell Staining Buffer and analyze on a flow cytometer.

Visualizations



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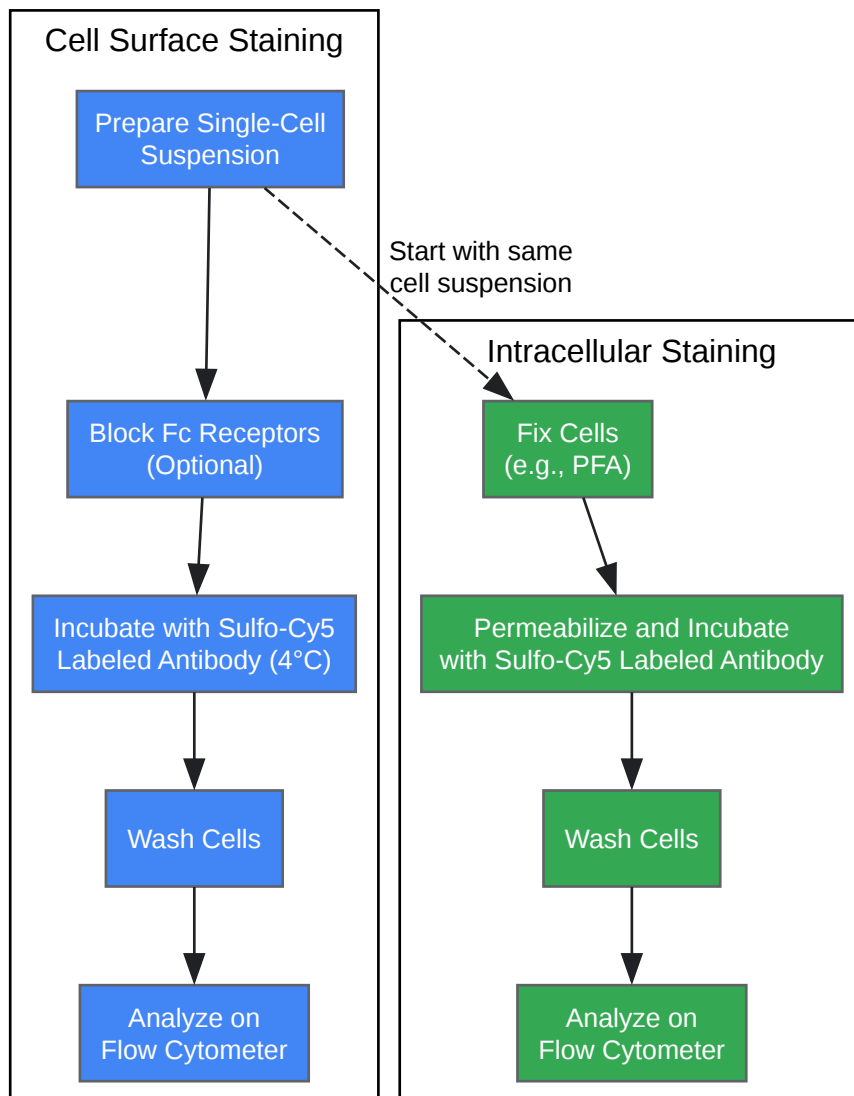
Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a protein's primary amines.



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Caption: Workflow for labeling an antibody with **Sulfo-Cy5 amine**.

Flow Cytometry Staining Workflow



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Caption: Workflows for cell surface and intracellular flow cytometry staining.

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